REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH:7]([Br:11])[C:8]([OH:10])=[O:9])[C:3](O)=[O:4].C(Cl)(=O)C>>[Br:1][CH:2]1[CH2:6][CH:7]([Br:11])[C:8](=[O:10])[O:9][C:3]1=[O:4]
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CC(C(=O)O)Br
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
( t )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles are removed at 10 torr up to 90° C.
|
Type
|
DISTILLATION
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Details
|
the residue bulb-to-bulb distilled (75°-90° C./0.25 torr)
|
Type
|
CUSTOM
|
Details
|
yielding 8.9g (95%) of a colourless, viscous oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1C(=O)OC(C(C1)Br)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |